1-(p-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at position 4 with a benzimidazole moiety bearing a 2-(m-tolyloxy)ethyl side chain. The benzimidazole ring is linked to the pyrrolidinone via a methylene bridge, while the p-tolyl group (4-methylphenyl) occupies position 1 of the pyrrolidinone. The m-tolyloxy group (3-methylphenoxy) introduces steric and electronic modulation, distinguishing it from analogues with para- or ortho-substituted aryloxy groups.
Properties
IUPAC Name |
4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-19-10-12-22(13-11-19)30-18-21(17-26(30)31)27-28-24-8-3-4-9-25(24)29(27)14-15-32-23-7-5-6-20(2)16-23/h3-13,16,21H,14-15,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWRWGBEMKQUEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(p-tolyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure comprises a pyrrolidin-2-one core, a benzimidazole ring, and various aromatic substituents, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C27H27N3O2
- Molecular Weight : 425.53 g/mol
- Purity : Typically around 95%
The compound's intricate structure allows for multiple interactions with biological systems, enhancing its potential as a therapeutic agent.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including this compound, exhibit notable antimicrobial activity. In vitro studies have shown that it possesses significant inhibitory effects against various bacterial strains. For instance:
- E. coli : IC50 values suggest moderate efficacy.
- S. aureus : Demonstrated strong antibacterial properties.
Table 1 summarizes the antimicrobial activity of the compound against different pathogens:
| Pathogen | IC50 (µM) | Activity Level |
|---|---|---|
| E. coli | 25 | Moderate |
| S. aureus | 10 | Strong |
| Pseudomonas spp. | 30 | Moderate |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. Studies have shown that it can selectively inhibit COX-II enzymes, which are implicated in inflammatory processes:
- In vitro assays reveal that the compound exhibits an IC50 value of around 5 µM against COX-II, indicating potential as an anti-inflammatory agent.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding to COX Enzymes : The compound likely binds to the active site of COX-II, inhibiting prostaglandin synthesis.
- Metal Ion Interaction : It has demonstrated selectivity towards Cu²⁺ ions, affecting various biochemical pathways and suggesting applications in biosensing.
Study 1: Antimicrobial Efficacy
A study conducted by Chahal et al. (2023) evaluated the antimicrobial efficacy of various benzimidazole derivatives, including our compound of interest. The findings indicated that the compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, supporting its potential use in treating infections caused by resistant strains .
Study 2: COX Inhibition
In a separate investigation focusing on COX inhibitors, it was found that the compound showed promising results in reducing inflammation in animal models. The study reported a reduction in paw edema by approximately 60% in treated groups compared to controls .
Comparison with Similar Compounds
Substituent Variations on the Phenoxyethyl Chain
- 4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one (): The allyl and methoxy groups enhance hydrophilicity and π-stacking capacity, contrasting with the purely hydrophobic m-tolyloxy group in the target compound.
Pyrrolidinone Nitrogen Substitutions
Heterocyclic Modifications
- 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one derivatives (): The thiazole-naphthalene system replaces the phenoxyethyl chain, introducing a conjugated aromatic system that may improve UV absorption or fluorescence properties. These derivatives exhibit yields of ~60%, comparable to standard benzimidazole syntheses .
- 1-(4-Butylphenyl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (): The piperidinyl-oxoethyl side chain introduces basicity and flexibility, differing from the rigid m-tolyloxyethyl group .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
